bafilomycin A1
Overview
Description
Bafilomycin A1 is a macrolide antibiotic derived from the bacterium Streptomyces griseus. It is known for its potent inhibitory effects on vacuolar-type H±ATPase (V-ATPase), an enzyme responsible for acidifying intracellular compartments such as lysosomes and vacuoles . This compound has a wide range of biological activities, including anti-tumor, anti-parasitic, immunosuppressant, and anti-fungal properties .
Mechanism of Action
Target of Action
Bafilomycin A1, a macrolide antibiotic derived from Streptomyces griseus , primarily targets the vacuolar-type H±ATPase (V-ATPase) . V-ATPase is a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles such as the lysosome of animal cells or the vacuole of plants and fungi .
Mode of Action
This compound acts as a specific inhibitor of V-ATPase . It binds to the V0 sector subunit c of the V-ATPase complex and inhibits H+ translocation . This action disrupts the acidification of intracellular compartments like endosomes, lysosomes, and vesicles, thereby inhibiting the function of resident hydrolases .
Biochemical Pathways
This compound affects several biochemical pathways, primarily those involving autophagy and apoptosis . By inhibiting V-ATPase, this compound prevents the maturation of autophagic vacuoles by inhibiting late-stage fusion between autophagosomes and lysosomes as well as lysosomal degradation . This action disrupts the autophagic flux, a process crucial for cellular homeostasis .
Pharmacokinetics
It’s known that this compound is supplied as a lyophilized powder and is typically used at concentrations of 10 nm-1 μm for up to 18 hours .
Result of Action
The inhibition of V-ATPase by this compound leads to several molecular and cellular effects. It blocks autophagosome-lysosome fusion and inhibits acidification and protein degradation in lysosomes . This action can lead to the induction of apoptosis . Furthermore, this compound has been found to increase the percentage of cells in the G0/G1 phase and decrease the percentage of cells in the S and G2/M phases of the cell cycle .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in a study on trout hepatocytes, it was found that the treatment of fasted cells with this compound affected the expression of intermediary metabolism-related genes . This suggests that nutritional status can influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Bafilomycin A1 targets both early and late stages of the autophagy pathway . It activates mammalian target of rapamycin signaling and disassociates the Beclin 1-Vps34 complex, inhibiting the formation of autolysosomes . This compound also targets mitochondria and induces caspase-independent apoptosis .
Cellular Effects
This compound has been shown to effectively and specifically inhibit and kill pediatric B-cell acute lymphoblastic leukemia cells . It also induces the binding of Beclin 1 to Bcl-2, which further inhibits autophagy and promotes apoptotic cell death .
Molecular Mechanism
The molecular basis of V-ATPase inhibition by this compound involves six this compound molecules binding to the c-ring . One this compound molecule engages with two subunits and disrupts the interactions between the c-ring and subunit, thereby preventing proton translocation .
Temporal Effects in Laboratory Settings
It is known that this compound targets both autophagy and apoptosis pathways .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It is known that this compound specifically targets leukemia cells while sparing normal cells in primary cells from pediatric patients with B-cell acute lymphoblastic leukemia .
Metabolic Pathways
This compound inhibits V-type H+ ATPases, which acidify endo-lysosomes . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that this compound is an inhibitor of vacuolar H±ATPase .
Subcellular Localization
It is known that this compound inhibits the lysosomal V-ATPase to prevent its acidification .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bafilomycin A1 is typically isolated from the fermentation broth of Streptomyces griseus. The process involves culturing the bacterium under specific conditions to produce the compound, followed by extraction and purification using techniques such as liquid-liquid extraction and high-speed counter-current chromatography .
Industrial Production Methods: An efficient strategy for the industrial production of this compound involves the use of a three-phase solvent system (n-hexane–ethyl acetate–acetonitrile–water) for liquid-liquid extraction, followed by high-speed counter-current chromatography for purification. This method allows for the removal of hydrophobic and hydrophilic impurities, resulting in a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Bafilomycin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Bafilomycin A1 is widely used in scientific research due to its ability to inhibit V-ATPase. Some of its key applications include:
Comparison with Similar Compounds
Bafilomycin A1 belongs to a family of macrolide antibiotics known as bafilomycins. Similar compounds include:
- Bafilomycin B1
- Bafilomycin C1
- Bafilomycin D
- Bafilomycin E
These compounds share a similar 16-membered lactone ring structure and exhibit comparable biological activities. this compound is unique in its potent inhibition of V-ATPase and its extensive use in research applications .
Properties
The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). | |
CAS No. |
88899-55-2 |
Molecular Formula |
C35H58O9 |
Molecular Weight |
622.8 g/mol |
IUPAC Name |
16-[4-[(2R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22?,23?,24?,25?,26?,27?,28?,30?,31?,32?,33?,35-/m1/s1 |
InChI Key |
XDHNQDDQEHDUTM-AWBIQFRSSA-N |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
Isomeric SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)[C@]2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
Appearance |
Solid powder |
116764-51-3 | |
Pictograms |
Irritant |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bafilomycin A1; NSC 381866; NSC-381866; NSC381866. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of bafilomycin A1?
A1: this compound is a highly specific inhibitor of V-ATPases [1-28]. V-ATPases are proton pumps found on various intracellular and plasma membranes, responsible for acidifying organelles like lysosomes, endosomes, and Golgi apparatus, and regulating intracellular pH.
Q2: How does this compound interact with its target?
A2: this compound binds to the V-ATPase in a stoichiometric and non-competitive manner, effectively inhibiting its proton pumping activity []. This binding reduces the Vmax (maximum rate) of the H+-ATPase without affecting its Km (substrate concentration at half Vmax) for ATP.
Q3: What are the downstream effects of this compound treatment on cells?
A3: By inhibiting V-ATPase activity, this compound disrupts numerous cellular processes reliant on proper organelle acidification, including:
- Impaired lysosomal degradation: Prevents degradation of autophagic cargo, leading to autophagosome accumulation [, , , ].
- Altered endosomal function: Inhibits endocytosis and recycling of receptors, affecting processes like receptor-mediated endocytosis [, , ].
- Disrupted protein trafficking: Affects protein glycosylation and sorting due to altered Golgi apparatus function [].
- Intracellular pH dysregulation: Disrupts cytosolic pH homeostasis in various cell types [, , , ].
- Inhibition of viral entry and replication: Blocks viral entry by preventing endosomal acidification required for fusion [, ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C35H58O9, and its molecular weight is 622.8 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not delve into detailed spectroscopic analysis, information regarding structural characterization and synthesis can be found in the paper describing the total synthesis of this compound [].
Q6: What is known about the ADME properties of this compound?
A6: The current research primarily focuses on this compound's in vitro effects. Further studies are needed to comprehensively evaluate its ADME properties.
Q7: What are the main in vitro applications of this compound?
A7: this compound is widely used in cell-based assays to:
- Inhibit autophagy: It blocks autophagosome-lysosome fusion, allowing researchers to study autophagic flux and the role of autophagy in various cellular processes [, , , ].
- Investigate lysosomal function: Its inhibitory effect on lysosomal acidification helps study lysosomal enzyme activity and protein degradation [, ].
- Study endosomal pathways: this compound helps dissect receptor-mediated endocytosis and recycling by inhibiting endosomal acidification [, , ].
- Assess viral entry mechanisms: It's used to determine the role of endosomal acidification in viral entry and infection [, ].
Q8: What in vivo evidence supports the potential therapeutic applications of this compound?
A8: While further research is needed to translate these findings into clinical applications, several studies suggest potential therapeutic avenues for this compound:
- Cancer therapy: this compound has shown anti-tumor effects in preclinical models of pancreatic cancer [], diffuse large B-cell lymphoma [], and multiple myeloma [].
- Bone-related disorders: Studies suggest this compound can inhibit bone resorption and tooth eruption [].
- Pain management: In a rat model of glaucoma, this compound, in combination with allopregnanolone, showed neuroprotective effects on retinal neurons []. Additionally, it reduced bone pain induced by multiple myeloma in a mouse xenograft model [].
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